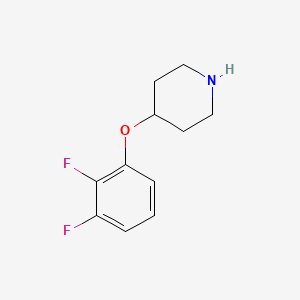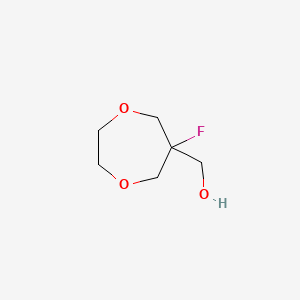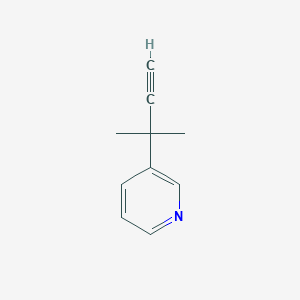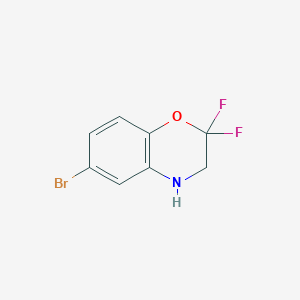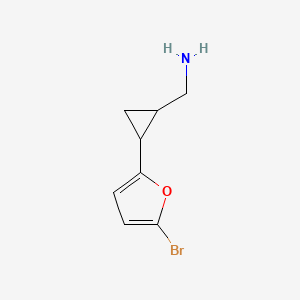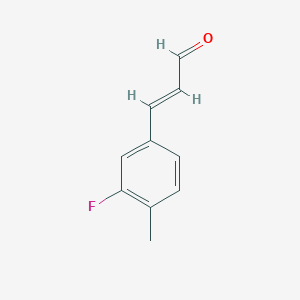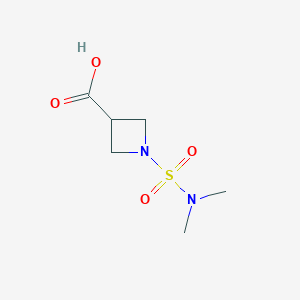
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is a fluorinated organic compound characterized by the presence of both iodine and fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 4-iodophenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, further stabilizing interactions with biological targets.
Comparación Con Compuestos Similares
Compared to other fluorinated alcohols, 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Lacks the iodine atom and has different reactivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains a methyl group instead of the phenyl group, leading to different chemical behavior.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Similar structure but without the iodine atom, affecting its applications and reactivity.
Propiedades
Fórmula molecular |
C9H5F6IO |
|---|---|
Peso molecular |
370.03 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H |
Clave InChI |
NWOVMGAMYWGHLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


